N-(4-bromophenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(4-bromophenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a fused pyrido-thieno-pyrimidine core, substituted with a 4-bromophenylacetamide moiety and three methyl groups at positions 2, 7, and 7. This structural complexity confers unique physicochemical and pharmacological properties, making it a candidate for therapeutic applications. Its synthesis likely involves cyclocondensation strategies similar to those reported for related annulated pyrimidines .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(4,11,13-trimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O2S/c1-10-8-11(2)22-19-16(10)17-18(28-19)20(27)25(12(3)23-17)9-15(26)24-14-6-4-13(21)5-7-14/h4-8H,9H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSCKFNJQXAXNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)CC(=O)NC4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of halogen atoms and other functional groups. Common reagents used in these reactions include halogenating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of thieno-pyrimidine compounds exhibit potent anticancer activity. The compound has been shown to target various cancer cell lines effectively:
- Mechanism of Action : The compound inhibits key enzymes involved in nucleotide synthesis, particularly targeting GARFTase (Glycinamide ribonucleotide formyltransferase), which is crucial in purine biosynthesis. This inhibition leads to reduced proliferation of tumor cells.
- Case Study : In vitro studies demonstrated that related compounds exhibited IC50 values as low as 1.7 nM against human tumor cell lines, indicating strong cytotoxicity against cancer cells .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent:
- Inhibition of COX Enzymes : The thioacetamide moiety may contribute to anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. Preliminary studies indicate that modifications to the pyrido-thieno-pyrimidine scaffold enhance selectivity and potency against COX-II.
- Biological Activity Studies : Compounds derived from this scaffold displayed IC50 values ranging from 0.011 μM to 17.5 μM against COX-II, highlighting their potential for treating inflammatory conditions .
Antiviral Activity
There is emerging evidence suggesting that thieno-pyrimidine derivatives can exhibit antiviral properties. They may interfere with viral replication mechanisms, making them candidates for further investigation in antiviral drug development.
Antimicrobial Properties
The compound's structural characteristics allow it to interact with various biological targets, including those involved in microbial resistance mechanisms. Studies have reported antimicrobial activity against several bacterial strains, indicating potential applications in treating infections .
Synthesis and Characterization
The synthesis of N-(4-bromophenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves multi-step synthetic routes that have been optimized for yield and purity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are utilized to confirm the structure and purity of the synthesized compounds .
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their differences are summarized below:
Key Structural Insights :
- The pyrido-thieno-pyrimidine core in the target compound distinguishes it from benzothieno-pyrimidines (e.g., compound 1) and dihydropyrimidines (e.g., 5.5), which may alter π-π stacking and hydrogen-bonding interactions .
- The 2,7,9-trimethyl groups enhance steric bulk and lipophilicity compared to analogs with methoxy or spirocyclic substituents (e.g., 7a) .
Key Pharmacological Insights :
Biological Activity
N-(4-bromophenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be denoted as follows:
- Molecular Formula : C18H19BrN4O
- Molecular Weight : 397.28 g/mol
- CAS Number : 20201-26-7
The presence of bromine and the pyrido-thieno-pyrimidine scaffold suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activities of this compound and its derivatives have been explored in several studies. Key areas of focus include:
- Antimicrobial Activity :
- Antioxidant Properties :
- Cytotoxicity and Anticancer Activity :
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes such as phosphodiesterases (PDEs), which play roles in inflammatory pathways .
- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties are attributed to the ability of the compound to scavenge free radicals and reduce oxidative stress .
Case Studies
-
Antibacterial Assessment :
A study evaluated the antibacterial activity of thieno-pyrimidine derivatives against several bacterial strains. The results indicated that specific substitutions on the thienopyrimidine ring enhanced activity against S. aureus and E. coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .Compound MIC (µg/mL) Target Bacteria 4c 8 S. aureus 5e 16 E. coli 7f 32 M. tuberculosis -
Cytotoxicity Studies :
In vitro assays demonstrated that certain derivatives exhibited low cytotoxicity at concentrations up to 200 µM when assessed for hemolytic activity on red blood cells . This indicates a favorable safety profile for potential therapeutic applications.
Q & A
Q. What are the key synthetic steps and reaction conditions for synthesizing N-(4-bromophenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide?
The synthesis typically involves a multi-step process:
Core Formation : Construct the pyrido-thieno-pyrimidine core via cyclization of thiophene and pyrimidine precursors under reflux conditions (e.g., using acetic acid as a solvent at 100–120°C) .
Substituent Introduction : Introduce the 2,7,9-trimethyl groups via alkylation or Friedel-Crafts reactions, optimized with catalysts like BF₃·Et₂O .
Acetamide Coupling : React the core with N-(4-bromophenyl)-2-chloroacetamide using a base (e.g., K₂CO₃) in DMF at 60–80°C .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of analytical techniques:
- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with literature data (e.g., aromatic protons at δ 7.42–7.61 ppm, methyl groups at δ 2.15 ppm) .
- Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]⁺ expected at ~500–550 g/mol) .
- HPLC : Assess purity (>98%) using a C18 column and acetonitrile/water gradient .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Test inhibition of kinases (e.g., EGFR) using fluorescence-based assays .
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How should researchers address contradictory bioactivity data across studies?
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., bromophenyl, methyl groups) and compare activity trends .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to identify binding interactions with targets like EGFR or DNA topoisomerase .
- Dose-Response Validation : Replicate assays with stricter controls (e.g., fixed DMSO concentrations, triplicate measurements) .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar alternatives to balance reactivity and solubility .
- Catalyst Optimization : Replace conventional bases with phase-transfer catalysts (e.g., TBAB) to enhance efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hrs to 2 hrs) while maintaining >80% yield .
Q. How can computational tools enhance understanding of this compound’s mechanism?
- Molecular Dynamics Simulations : Predict stability of ligand-protein complexes (e.g., with GROMACS) .
- QSAR Modeling : Correlate electronic descriptors (e.g., logP, HOMO/LUMO) with bioactivity .
- ADMET Prediction : Use SwissADME to estimate bioavailability and toxicity risks .
Q. What advanced analytical methods resolve degradation products or impurities?
- LC-MS/MS : Identify trace impurities (<0.1%) via fragmentation patterns .
- X-ray Crystallography : Confirm 3D structure and intermolecular interactions (if single crystals are obtainable) .
- Stability Studies : Monitor degradation under stress conditions (heat, light, pH) via accelerated stability testing .
Q. How does this compound compare structurally and functionally to analogs?
| Compound | Key Structural Differences | Bioactivity | Reference |
|---|---|---|---|
| N-(4-Chlorophenyl)-... | Chlorine vs. bromine substituent | Enhanced kinase inhibition | |
| 2,7-Dimethyl derivative | Lack of 9-methyl group | Reduced anticancer potency | |
| Furan-containing analog | Furan instead of pyrido ring | Antiviral activity |
Q. What protocols ensure reproducibility in cross-laboratory studies?
- Detailed Reaction Logs : Document exact conditions (e.g., humidity, stirring speed) .
- Reference Standards : Use commercially available intermediates (e.g., thieno-pyrimidine cores) for calibration .
- Collaborative Validation : Share batches with partner labs for independent bioactivity testing .
Q. How can researchers mitigate solubility challenges in biological assays?
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<1% final concentration) .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion .
- Prodrug Design : Introduce phosphate or glycoside groups for improved solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
